3-[(4-butylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-butylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-butylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(4-butylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-butylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets, such as TRPV1 receptors. TRPV1 (transient receptor potential channel, vanilloid subfamily member 1) is a polymodal and nonselective cation channel with a preference for calcium . This compound acts as an antagonist to TRPV1, inhibiting its activity and thereby reducing pain and inflammation signals.
Comparison with Similar Compounds
Similar Compounds
Capsazepine: The first competitive TRPV1 antagonist discovered by modifying the structure of capsaicin.
Cinnamide: Another TRPV1 antagonist with a different scaffold.
Pyrimidine: A heterocyclic compound also known for its TRPV1 antagonistic activity.
Uniqueness
3-[(4-butylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one stands out due to its benzofuran core, which provides unique structural features and biological activities. Its ability to act as a TRPV1 antagonist with improved pharmacokinetic profiles compared to other TRPV1 antagonists makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C20H23NO4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-(4-butylanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C20H23NO4/c1-4-5-6-13-7-9-14(10-8-13)21-19-15-11-12-16(23-2)18(24-3)17(15)20(22)25-19/h7-12,19,21H,4-6H2,1-3H3 |
InChI Key |
IZVXRRFISSYCQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2 |
Origin of Product |
United States |
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